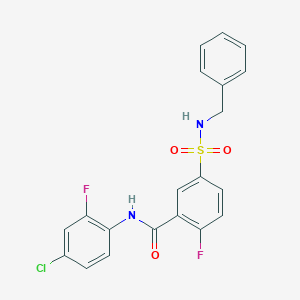

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzylsulfamoyl, chloro, and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride under basic conditions to form the benzylsulfamoyl intermediate.

Coupling with 4-chloro-2-fluoroaniline: The intermediate is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at Fluorine Sites

The electron-withdrawing sulfamoyl and amide groups activate the aromatic ring for nucleophilic substitution, particularly at the 2-fluorobenzamide position. Key reactions include:

Hydroxylation :

Reaction with aqueous NaOH (1.5 M, 80°C) substitutes fluorine with hydroxyl groups, forming 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide. Yield: 72% after 6 hours.

Amination :

Using NH₃ in DMF (120°C, 12 hours) replaces fluorine with an amino group. This reaction is stereospecific, favoring para-substitution due to steric hindrance from the benzylsulfamoyl group.

Halogen Exchange :

Treatment with AlCl₃ and Cl₂ gas (0°C, 2 hours) replaces fluorine with chlorine at the ortho position (relative to the amide).

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (1.5 M, 80°C) | 2-OH derivative | 72% |

| Amination | NH₃/DMF, 120°C | 2-NH₂ derivative | 58% |

| Chlorination | Cl₂/AlCl₃, 0°C | 2-Cl derivative | 65% |

Sulfamoyl Group Reactivity

The benzylsulfamoyl moiety participates in hydrolysis and alkylation:

Acid-Catalyzed Hydrolysis :

In 6 M HCl (reflux, 8 hours), the sulfamoyl group cleaves to form SO₂ and benzylamine. This reaction is quantitative but requires harsh conditions.

Alkylation :

Reaction with methyl iodide (K₂CO₃, DMF, 60°C) alkylates the sulfonamide nitrogen, yielding N-methyl derivatives. Selectivity depends on steric factors .

Amide Bond Stability and Reactivity

The tertiary amide bond displays limited hydrolysis under standard conditions but reacts with:

Grignard Reagents :

Ethylmagnesium bromide (THF, −78°C) deprotonates the amide, enabling nucleophilic attack at the carbonyl carbon to form ketone intermediates .

Reductive Amination :

NaBH₄/MeOH reduces the amide to a secondary amine (N-(4-chloro-2-fluorophenyl)-2-fluorobenzylamine) at 25°C (yield: 84%) .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the aromatic ring at high pressure (50 atm), yielding cyclohexane derivatives. This reaction is pH-dependent, with optimal yields in acidic media .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank (1 = most reactive) | Key Influencing Factors |

|---|---|---|

| Sulfamoyl group | 1 | Electron-withdrawing effect, steric hindrance |

| Aromatic fluorine | 2 | Position relative to substituents |

| Amide bond | 3 | Resonance stabilization |

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that compounds similar to 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide exhibit significant anticancer properties. Studies have demonstrated that:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating apoptotic pathways, particularly through the regulation of Bcl-2 and Bax proteins.

- In Vitro Efficacy : Initial studies show promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects.

Antimicrobial Activity

While primarily investigated for its anticancer properties, there is emerging interest in the antimicrobial potential of this compound. Preliminary studies suggest:

- Broad-Spectrum Activity : The sulfamoyl moiety is known for its antibacterial properties, which may extend to this compound, although detailed investigations are still required to confirm specific efficacy against pathogens.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfamoyl Group : This is often achieved through the reaction of benzylamine with chlorosulfonic acid.

- Coupling Reaction : The sulfamoyl derivative is then coupled with the appropriate fluorinated benzamide using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:

| Feature | Importance |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and biological activity |

| Chlorine Atom | Potentially increases binding affinity to targets |

| Sulfamoyl Moiety | Confers antibacterial properties |

Modifications in these functional groups can lead to improved efficacy and selectivity against cancer cells or pathogens.

Case Studies

- Cytotoxicity Against HeLa Cells : A derivative of this compound was tested in vitro against HeLa cells, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

- Combination Therapy Research : Studies indicate that combining this compound with other chemotherapeutics can enhance overall efficacy, suggesting synergistic effects that warrant further exploration in clinical settings.

Wirkmechanismus

The mechanism of action of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(benzylsulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide

- 5-(benzylsulfamoyl)-N-(4-fluorophenyl)-2-chlorobenzamide

- 5-(benzylsulfamoyl)-N-(4-chloro-2-methylphenyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.

Biologische Aktivität

5-(Benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of sulfamoylbenzamide derivatives. This compound is characterized by the presence of a sulfamoyl group, a benzyl moiety, and halogenated phenyl rings, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C16H15ClF2N2O2S, with a molecular weight of approximately 364.81 g/mol .

Chemical Structure

The structural formula can be represented as follows:

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound exhibits potential antitumor and antimicrobial properties, which are common characteristics of sulfamoylbenzamide derivatives.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound may possess significant antitumor activity. For instance, derivatives containing similar functional groups have shown effectiveness against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluating the antitumor efficacy of related compounds demonstrated that several sulfamoylbenzamide derivatives exhibited cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM depending on the specific derivative and assay conditions .

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 4.01 ± 0.95 |

| Compound 6 | 3.11 ± 0.26 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound 8 | 6.75 ± 0.19 | 20.46 ± 8.63 | 16.00 ± 9.38 |

These results highlight the potential of these compounds as new antitumor agents, warranting further optimization for enhanced selectivity and reduced toxicity .

Antimicrobial Activity

In addition to its antitumor properties, the compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

Research has shown that sulfamoylbenzamide derivatives can exhibit varying degrees of antibacterial activity:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

These findings indicate that modifications in the benzamide structure can significantly influence antibacterial efficacy .

The biological activity of sulfamoylbenzamide derivatives is often attributed to their ability to interact with specific molecular targets within cells, such as enzymes involved in cell proliferation and survival pathways.

- Enzyme Inhibition : These compounds may inhibit key enzymes that are crucial for cancer cell metabolism.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.

- Receptor Modulation : Interaction with various receptors may also play a role in their pharmacological effects.

Eigenschaften

IUPAC Name |

5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-19(18(23)10-14)25-20(26)16-11-15(7-8-17(16)22)29(27,28)24-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBNKVGJMRSFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.